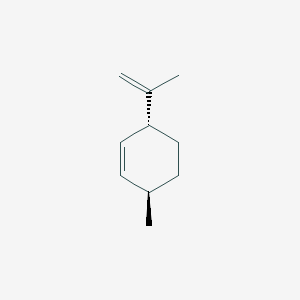

(+)-trans-Isolimonene

Description

(3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-3-methyl-6-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCNAXRPQBLSNO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199152 | |

| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5113-87-1 | |

| Record name | (+)-trans-Isolimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5113-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R-trans)-3-methyl-6-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of (+)-trans-Isolimonene in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene is a p-menthane (B155814) monoterpene found in the essential oils of various medicinal plants, contributing to their characteristic aroma and potential therapeutic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and other applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of other p-menthane monoterpenes. While a dedicated this compound synthase has yet to be definitively characterized, this document outlines the key enzymatic steps, presents detailed experimental protocols for its investigation, and offers visualizations of the proposed biochemical pathways and experimental workflows.

Introduction: The Upstream Terpenoid Biosynthetic Pathways

The biosynthesis of all terpenoids, including this compound, originates from two primary pathways that produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these pathways are spatially separated within the cell[1].

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is primarily responsible for the production of precursors for sesquiterpenes, triterpenes, and sterols[2][3].

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and typically supplies the precursors for monoterpenes, diterpenes, and carotenoids[1].

The initial steps of these pathways, leading to the formation of IPP and DMAPP, are foundational to the biosynthesis of this compound.

References

A Technical Guide to (+)-trans-Isolimonene: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene, a natural monoterpene, has garnered interest within the scientific community for its potential applications in drug development and as a chiral building block in organic synthesis. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to facilitate a comprehensive understanding of the processes involved.

Introduction

This compound, a structural isomer of the widely known limonene (B3431351), is a volatile organic compound found in the essential oils of various plants. Its chemical properties, including its specific optical rotation, make it a valuable target for natural product chemists and pharmacologists. This document serves as a technical resource, consolidating the current knowledge on its natural origins and the scientific protocols for its extraction and purification.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing effective extraction and purification strategies.

| Property | Value | Reference |

| CAS Number | 5113-87-1 | [1][2] |

| Molecular Formula | C₁₀H₁₆ | [1][3] |

| Molecular Weight | 136.23 g/mol | [1][3] |

| Density | 0.824 - 0.83 g/mL at 20°C | [1] |

| Boiling Point | 165-167.3°C at 760 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.47 | [1][2] |

| Optical Rotation ([α]20/D) | +212° ± 5° (c=10% in ethanol) | [1] |

Natural Sources

While this compound is described as a natural monoterpene isolated from essential oils, specific plant sources rich in this compound are not extensively documented in readily available literature. However, analysis of essential oils from various aromatic plants suggests potential sources. The genus Artemisia and Lippia are known to produce a diverse array of terpenes, and while direct evidence for high concentrations of this compound is limited, they represent promising candidates for further investigation.

GC-MS analysis of essential oils from various Artemisia species, such as Artemisia annua, has revealed complex mixtures of monoterpenes and sesquiterpenes, including isomers of limonene and other related compounds.[4][5] Similarly, studies on the essential oil composition of Lippia alba have identified numerous monoterpenes, indicating the potential for isolating specific isomers like this compound.[1][6] Further targeted phytochemical analysis of these and other aromatic plant species is required to identify rich and reliable natural sources of this compound.

Extraction and Isolation Methodologies

The extraction of this compound from plant material primarily involves the isolation of the essential oil, followed by purification techniques to separate the target compound from other volatile components.

Primary Extraction: Steam and Hydrodistillation

The most common method for extracting essential oils from aromatic plants is distillation, which takes advantage of the volatility and immiscibility of terpenes with water.

3.1.1. Steam Distillation

In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water. This method is suitable for heat-sensitive compounds as it avoids direct high-temperature contact with the plant material.

3.1.2. Hydrodistillation

This method involves the direct boiling of plant material in water. The resulting steam, carrying the essential oil vapors, is condensed and collected. While simpler in setup, the direct heat can sometimes lead to the degradation of thermolabile compounds.

Experimental Protocol: General Hydrodistillation for Essential Oil Extraction

This protocol is a generalized procedure based on methods used for extracting essential oils from plants like Artemisia annua.[3]

-

Plant Material Preparation: Air-dry the aerial parts of the plant material to reduce moisture content.

-

Hydrodistillation: Place a known quantity of the dried plant material (e.g., 100 g) in a Clevenger-type apparatus. Add a sufficient volume of distilled water to immerse the plant material.

-

Heating: Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

Collection: The essential oil, being less dense than water, will accumulate in the collection tube of the Clevenger apparatus.

-

Drying and Storage: Collect the oil and dry it over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

The yield of essential oil can vary significantly depending on the plant species, growing conditions, and harvesting time. For example, the essential oil yield from Artemisia annua has been reported to range from 0.2% to 0.4% (w/w) based on the dry weight of the plant material.[3]

Purification of this compound

Once the essential oil is obtained, further purification is necessary to isolate this compound from the complex mixture of other terpenes and volatile compounds.

3.2.1. Fractional Distillation

Fractional distillation is a technique used to separate compounds with close boiling points. By using a fractionating column, multiple vaporization-condensation cycles occur, leading to a progressive enrichment of the more volatile components in the upper part of the column. Given the boiling point of this compound (165-167.3°C), this method can be effective in separating it from other terpenes with different boiling points.

3.2.2. Preparative Gas Chromatography (Prep-GC)

For achieving high purity, preparative gas chromatography is a powerful technique. In Prep-GC, the essential oil sample is injected into a gas chromatograph with a column designed to handle larger sample volumes. The individual components are separated based on their differential partitioning between the mobile (carrier gas) and stationary phases. As each compound elutes from the column, it can be collected in a trap. This method allows for the isolation of highly pure fractions of specific isomers like this compound.

Experimental Workflow: Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the quantitative analysis of essential oil components. By using a calibrated standard of this compound, its percentage in an essential oil extract can be accurately determined.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of essential oils, which can be adapted for the specific quantification of this compound.

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

-

GC-MS System: Use a gas chromatograph coupled with a mass spectrometer. A capillary column suitable for terpene analysis (e.g., HP-5MS) should be used.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Split Ratio: A suitable split ratio (e.g., 1:50) should be used to avoid column overloading.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: Scan from a suitable lower to upper m/z range (e.g., 40-500 amu).

-

-

Component Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The NIST library can also be used for tentative identification.

-

Quantification: Determine the relative percentage of this compound by integrating the peak area of the corresponding chromatogram peak and dividing it by the total peak area of all components. For absolute quantification, a calibration curve generated from known concentrations of a this compound standard is required.

Logical Relationship: From Plant to Pure Compound

Caption: Logical steps from the natural source to the purified compound.

Conclusion

While this compound is a known natural product, its specific high-yield sources are yet to be fully elucidated. This guide outlines the current understanding and provides a framework for its extraction and purification based on established techniques for essential oil components. The methodologies described, from steam distillation to preparative gas chromatography, offer a robust pathway for obtaining this valuable monoterpene for further research and development. Future studies should focus on screening a wider range of aromatic plants to identify species rich in this compound, which would significantly aid in its sustainable production.

References

- 1. Memórias do Instituto Oswaldo Cruz - Citral and carvone chemotypes from the essential oils of Colombian Lippia alba (Mill.) N.E. Brown: composition, cytotoxicity and antifungal activity [memorias.ioc.fiocruz.br]

- 2. scielo.br [scielo.br]

- 3. sciencepub.net [sciencepub.net]

- 4. ejournals.ncert.gov.in [ejournals.ncert.gov.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isolating (+)-trans-Isolimonene: A Technical Guide for Researchers

An In-depth Technical Guide on the Isolation of (+)-trans-Isolimonene from Essential Oil Fractions for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a monoterpene found in various essential oils, is a chiral molecule of growing interest in the scientific community.[1] As a member of the p-menthane (B155814) class of terpenoids, it shares structural similarities with the more abundant limonene (B3431351), suggesting potential biological activities that are valuable for drug discovery and development.[1] Essential oils, particularly those derived from citrus fruits, are complex mixtures of volatile compounds, and the isolation of specific isomers like this compound presents a significant challenge.[2] This technical guide provides a comprehensive overview of the methodologies for isolating this compound from essential oil fractions, with a focus on fractional distillation and preparative chromatography. Furthermore, this document explores the potential biological relevance of this compound by examining the signaling pathways associated with its close structural analog, limonene.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective isolation protocols. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 5113-87-1 | [3] |

| Molecular Formula | C₁₀H₁₆ | [3] |

| Molecular Weight | 136.23 g/mol | [3] |

| Boiling Point | 165-166 °C (lit.) | [3] |

| Density | 0.83 g/mL at 20 °C (lit.) | [3] |

| Refractive Index | n20/D 1.47 (lit.) | [3] |

| Optical Activity | [α]20/D +212±5°, c = 10% in ethanol | [3] |

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the extensive research on its isomer, limonene, provides valuable insights into its potential biological activities. Limonene has demonstrated significant anti-inflammatory and anticancer properties, mediated through various cell signaling pathways.

Anti-Inflammatory Signaling

Limonene has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently suppresses the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Anticancer Signaling

Limonene has also been investigated for its chemopreventive and therapeutic effects in various cancer models. Its anticancer activity is attributed to the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. Key pathways affected include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, both of which are critical for cancer cell survival and growth.

Experimental Protocols for Isolation

The isolation of this compound from essential oils is a multi-step process that requires careful optimization of separation techniques. The general workflow involves an initial fractional distillation to enrich the terpene fraction, followed by a chiral chromatographic method to resolve the specific enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Natural Products by Preparative Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (+)-trans-Isolimonene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected mass spectrometry fragmentation pattern of (+)-trans-Isolimonene, a naturally occurring monoterpene. Due to the limited availability of a published mass spectrum for this compound, this guide leverages data from its well-characterized isomer, (+)-limonene. The fragmentation patterns of monoterpene isomers are generally highly similar, providing a strong predictive basis for the fragmentation of this compound. The primary fragmentation pathway for these compounds under electron ionization (EI) is the retro-Diels-Alder (rDA) reaction, a characteristic fragmentation of cyclohexene (B86901) derivatives.

Molecular Structure

-

Systematic Name: (3R,6R)-3-Isopropenyl-6-methylcyclohexene

-

Synonyms: (+)-p-Mentha-2,8-diene, (1R)-(+)-trans-Isolimonene

-

Molecular Formula: C₁₀H₁₆

-

Molecular Weight: 136.23 g/mol

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the expected quantitative fragmentation data for this compound based on the known fragmentation of its isomer, limonene. The primary fragmentation mechanism is a retro-Diels-Alder reaction.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 136 | [M]⁺ (Molecular Ion) | ~20 |

| 121 | [M - CH₃]⁺ | ~15 |

| 107 | [M - C₂H₅]⁺ | ~10 |

| 93 | [M - C₃H₇]⁺ | ~35 |

| 68 | [C₅H₈]⁺ (Retro-Diels-Alder Fragment) | 100 (Base Peak) |

| 67 | [C₅H₇]⁺ | ~40 |

| 53 | [C₄H₅]⁺ | ~15 |

| 41 | [C₃H₅]⁺ | ~30 |

| 39 | [C₃H₃]⁺ | ~20 |

Fragmentation Pathway

The principal fragmentation pathway for this compound upon electron ionization is the retro-Diels-Alder (rDA) reaction. This reaction cleaves the cyclohexene ring, resulting in the formation of a diene and a dienophile. The charge is preferentially retained on the C₅H₈ fragment, which corresponds to isoprene, leading to the base peak at m/z 68.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following is a typical experimental protocol for the analysis of monoterpenes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Hold: Hold at 150 °C for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Scan Range: m/z 35-400.

4. Data Analysis:

-

The acquired mass spectra can be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

-

The fragmentation pattern, particularly the presence of the base peak at m/z 68 and the molecular ion at m/z 136, will be characteristic.

Experimental Workflow

The logical flow of the experimental process for analyzing this compound is outlined below.

Caption: GC-MS workflow for this compound analysis.

An In-Depth Technical Guide to (+)-trans-Isolimonene: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene, a naturally occurring monoterpene, is a chiral compound of increasing interest in the fields of chemical synthesis and pharmacology. As an isomer of the widely known limonene (B3431351), it possesses unique physical, chemical, and biological characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, including detailed experimental protocols for their determination and a prospective synthesis route. Furthermore, this document elucidates its potential biological activity, with a focus on its interaction with inflammatory signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and biological pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound, also known as (+)-p-Mentha-2,8-diene, is a colorless liquid with a characteristic citrus-like odor. Its physical and chemical properties are summarized in the tables below. These properties are critical for its handling, characterization, and application in various research and development settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 165-166 °C (at 760 mmHg) | [1] |

| Density | 0.83 g/mL (at 20 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.47 | [1] |

| Optical Rotation ([α]²⁰/D) | +212° to +217° (c=10 in ethanol) | [1] |

| Flash Point | 39 °C (102.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, acetone); Insoluble in water. |

Table 2: Identification and Spectroscopic Data

| Identifier/Data | Value | Reference(s) |

| CAS Number | 5113-87-1 | [1] |

| EC Number | 225-843-3 | [1] |

| Beilstein Registry Number | 2073245 | [1] |

| MDL Number | MFCD00042629 | [1] |

| InChI Key | TWCNAXRPQBLSNO-UWVGGRQHSA-N | [1] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)=C | [1] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of this compound. These protocols are generalized for volatile liquids and monoterpenes and can be adapted for this specific compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a continuous stream of bubbles emerges from a capillary tube inverted in the sample, and the liquid just begins to be drawn back into the capillary upon cooling.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the test tube containing the sample.

-

Place the thermometer and test tube assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Principle: Density is the mass per unit volume of a substance. For a volatile liquid, it is crucial to minimize evaporation during measurement.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer with its stopper (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20°C until it reaches thermal equilibrium.

-

Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it (m_water).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound, taking care to avoid air bubbles.

-

Equilibrate the filled pycnometer in the 20°C water bath.

-

Adjust the liquid level to the mark, stopper, dry the exterior, and weigh (m_sample).

-

The density of water at 20°C is approximately 0.9982 g/mL.

-

Calculate the volume of the pycnometer: V = (m_water - m_pycnometer) / 0.9982.

-

Calculate the density of the sample: Density = (m_sample - m_pycnometer) / V.

Determination of Optical Rotation

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, path length, temperature, and wavelength of light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Prepare a solution of this compound of a known concentration (e.g., 10 g/100 mL, which is c = 0.1 g/mL) in a suitable solvent (e.g., ethanol).

-

Calibrate the polarimeter with the pure solvent (blank).

-

Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation using the formula: [α]²⁰_D = α / (l * c), where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis of this compound

This compound can be synthesized from the readily available starting material, (R)-(+)-limonene, through an acid-catalyzed isomerization reaction. This process typically yields a mixture of p-menthadiene isomers, from which this compound can be isolated.

Reaction Scheme:

(R)-(+)-Limonene → (H⁺ catalyst) → Mixture of p-menthadienes (including this compound, α-terpinene, γ-terpinene, terpinolene)

Materials and Reagents:

-

(R)-(+)-Limonene

-

Acid catalyst (e.g., silica-supported zinc oxide[2], or orthotitanic acid)

-

Anhydrous solvent (e.g., toluene, if required by the specific catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the (R)-(+)-limonene and the acid catalyst under an inert atmosphere. The specific ratio of limonene to catalyst will depend on the chosen catalyst system.[2]

-

Isomerization: Heat the reaction mixture to the specified temperature for the chosen catalyst (e.g., 100-325°C).[2] The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: After the desired reaction time, cool the mixture to room temperature. If a liquid acid was used, neutralize it by washing with a saturated sodium bicarbonate solution. If a solid catalyst was used, it can be removed by filtration.

-

Extraction and Drying: Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting mixture of p-menthadienes can be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound. The purity of the final product should be confirmed by GC and its identity verified by spectroscopic methods (e.g., NMR, IR) and by measuring its optical rotation.

Biological Activity and Signaling Pathways

Monoterpenes, including isomers of limonene, have been shown to possess a range of biological activities, most notably anti-inflammatory and antimicrobial properties. The anti-inflammatory effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Monoterpenes, and potentially this compound, are thought to exert their anti-inflammatory effects by interfering with this pathway. They may inhibit the activation of the IKK complex or prevent the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Conclusion

This compound is a valuable chiral monoterpene with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a framework for its characterization in a laboratory setting. While its synthesis involves the isomerization of limonene and subsequent purification, this route provides access to this interesting molecule from a renewable feedstock. The potential for this compound to modulate inflammatory pathways, such as the NF-κB pathway, highlights its promise as a lead compound in drug discovery and development. Further research into its specific biological mechanisms and pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-trans-Isolimonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene, a naturally occurring monoterpene found in the essential oils of various plants, is a chiral molecule with specific stereochemical properties that influence its biological activity.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental methodologies. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.

Stereochemistry and Absolute Configuration

This compound is a p-menthane (B155814) monoterpenoid. The stereochemistry of this compound is defined by the spatial arrangement of the substituents on its cyclohexene (B86901) ring. The designation "(+)" refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. The "trans" descriptor indicates that the methyl group at position 1 and the isopropenyl group at position 4 are on opposite sides of the cyclohexene ring plane.

The absolute configuration of this compound has been determined to be (1R,6R) .[1][4][5] According to IUPAC nomenclature, this corresponds to (3R,6R)-3-methyl-6-(1-methylethenyl)cyclohex-1-ene .[5] This specific arrangement of atoms in three-dimensional space is crucial for its interaction with chiral biological targets, such as enzymes and receptors.

The stereochemical identity is also encoded in its chemical identifiers:

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [4][5] |

| Molecular Weight | 136.23 g/mol | [4][5] |

| Boiling Point | 165-166 °C | [4][6] |

| Density | 0.83 g/mL at 20 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.47 | [4][6] |

| Specific Optical Rotation ([α]²⁰/D) | +212 ± 5° (c = 10% in ethanol) | [4][5] |

Table 2: Representative Spectroscopic Data for Isolimonene (B49398)

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Predicted spectra are available in chemical databases. | [1][7] |

| ¹³C NMR | Predicted spectra are available in chemical databases. | [1][7] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with characteristic fragmentation patterns for the limonene/isolimonene framework. | [1][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=C stretching and bending vibrations are expected. |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound and the definitive experimental determination of its absolute configuration are not widely available in the public literature. However, this section outlines general methodologies relevant to the isolation, separation, and characterization of this and similar chiral monoterpenes.

Isolation of Isolimonene from Natural Sources (General Protocol)

Isolimonene is a component of essential oils and can be isolated from plant material through steam distillation.

Objective: To extract the essential oil containing isolimonene from a plant matrix.

Materials:

-

Plant material (e.g., leaves, peels)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

The plant material is placed in a round-bottom flask with distilled water.

-

The flask is connected to a Clevenger-type apparatus and heated to boiling.

-

Steam and volatile components, including isolimonene, are condensed and collected in the side arm of the Clevenger apparatus.

-

The essential oil, being less dense than water, forms a layer on top.

-

After the distillation is complete, the oil is separated from the aqueous phase using a separatory funnel.

-

The collected oil is dried over anhydrous sodium sulfate to remove residual water.

-

The solvent (if any was used for extraction from the distillate) is removed using a rotary evaporator to yield the crude essential oil.

-

Further purification and separation of isolimonene from other components of the essential oil can be achieved through fractional distillation or preparative gas chromatography.

Enantiomeric Separation by Chiral Gas Chromatography (General Protocol)

To separate and quantify the enantiomers of isolimonene, chiral gas chromatography is a standard technique.

Objective: To resolve the (+) and (-) enantiomers of trans-isolimonene.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Chiral capillary column (e.g., Rt-βDEXse)[2]

-

High-purity carrier gas (e.g., hydrogen or helium)

-

Sample of isolimonene dissolved in a suitable solvent (e.g., hexane)

Procedure:

-

Install the chiral GC column in the gas chromatograph.

-

Set the appropriate GC parameters (e.g., oven temperature program, injector and detector temperatures, carrier gas flow rate). A typical oven program might start at a low temperature and ramp up to resolve the enantiomers.[2][8]

-

Inject a small volume of the prepared sample into the GC.

-

The enantiomers will interact differently with the chiral stationary phase of the column, leading to different retention times.

-

The separated enantiomers are detected by the FID, and the resulting chromatogram will show two distinct peaks corresponding to the (+) and (-) enantiomers.

-

The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Visualizations

Logical Workflow for Isolation and Chiral Analysis

The following diagram illustrates a typical workflow for the isolation of this compound from a natural source and subsequent confirmation of its enantiomeric purity.

Caption: Workflow for Isolation and Analysis of this compound.

Representation of Stereochemical Assignment

This diagram illustrates the logical process of assigning the absolute configuration based on experimental data.

Caption: Assignment of Absolute Configuration for this compound.

Conclusion

The stereochemistry of this compound is unequivocally defined as (1R,6R). This specific spatial arrangement is fundamental to its chemical and biological properties. While detailed, specific experimental protocols for its synthesis and the definitive determination of its absolute configuration are not readily found in publicly accessible literature, established methodologies in natural product chemistry and stereochemical analysis provide a clear framework for its isolation and characterization. For researchers in drug development, understanding the precise stereochemistry of such natural products is a critical first step in elucidating mechanisms of action and developing stereochemically pure therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. gcms.cz [gcms.cz]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375) [hmdb.ca]

- 4. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]

- 5. (1R)-(+)-trans-イソリモネン ≥95.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [guidechem.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

The Biosynthetic Pathway of p-Menthane Monoterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of p-menthane (B155814) monoterpenoids, a class of volatile organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries. This document details the enzymatic cascade from the universal precursor, geranyl diphosphate (B83284), to the diverse array of p-menthane structures, with a particular focus on the well-studied pathways in Mentha species. It includes quantitative data on key enzymes, detailed experimental protocols for the analysis of these compounds and the enzymes that produce them, and visualizations of the core biosynthetic and regulatory pathways.

The Core Biosynthetic Pathway

The biosynthesis of p-menthane monoterpenoids originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These precursors are condensed to form the C10 compound geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

The committed step in p-menthane monoterpenoid biosynthesis is the cyclization of GPP, catalyzed by limonene (B3431351) synthase, to form the pivotal intermediate, limonene.[1] Subsequent hydroxylation and a series of redox reactions, catalyzed by various enzymes including cytochrome P450 monooxygenases and dehydrogenases, lead to the formation of a wide array of p-menthane monoterpenoids, such as menthol (B31143), carvone, and pulegone (B1678340).[3][4][5][6]

Key Enzymatic Steps and Intermediates

The biosynthetic pathway is a cascade of enzymatic reactions, each contributing to the final chemical structure of the monoterpenoid. The primary steps are outlined below:

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase catalyzes the condensation of IPP and DMAPP to form GPP.

-

Limonene Synthesis: Limonene synthase cyclizes GPP to form either (+)- or (-)-limonene (B1674923), depending on the plant species and the specific synthase enantiomer.[7][8]

-

Hydroxylation of Limonene: Limonene is hydroxylated at either the C3 or C6 position by specific cytochrome P450 monooxygenases, namely limonene-3-hydroxylase (L3H) or limonene-6-hydroxylase (L6H).[9][10] This is a critical branch point that determines the subsequent downstream products.

-

Dehydrogenation and Reduction Reactions: A series of dehydrogenases and reductases further modify the hydroxylated intermediates. For example, in the menthol pathway, (-)-trans-isopiperitenol (B1216475) is oxidized by isopiperitenol (B1207519) dehydrogenase, followed by reductions catalyzed by isopiperitenone (B1196671) reductase, pulegone reductase, and menthone reductase.[3][4][5]

The following diagram illustrates the core biosynthetic pathway leading to menthol and carvone.

Quantitative Data on Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the p-menthane monoterpenoid pathway.

Table 1: Kinetic Parameters of Limonene Synthase from Citrus sinensis

| Substrate | KM (µM) | kcat (s-1) | Reference |

| Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | [7] |

Table 2: Kinetic Parameters of Isopiperitenol Dehydrogenase from Mentha piperita

| Substrate | KM (µM) | kcat (s-1) | Reference |

| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | [5] |

| NAD+ | 410 ± 29 | 0.02 | [5] |

Table 3: Kinetic Parameters of Pulegone Reductase from Mentha piperita and Nepeta tenuifolia

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) | Reference |

| Mentha piperita | (+)-Pulegone | 11.8 ± 1.1 | 0.81 ± 0.02 | 6.9 x 104 | [3][11] |

| Nepeta tenuifolia | (-)-Pulegone | 10.1 ± 1.2 | 0.007 ± 0.0001 | 6.9 x 102 | [3][11] |

Table 4: Kinetic Parameters of Menthone Reductases from Mentha piperita

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Reference |

| Menthone:(-)-(3R)-menthol reductase | (-)-Menthone | 3.0 | 0.6 | [4][12] |

| (+)-Isomenthone | 41 | - | [4][12] | |

| NADPH | 0.12 | - | [4][12] | |

| Menthone:(+)-(3S)-neomenthol reductase | (-)-Menthone | 674 | 0.06 | [4][12] |

| (+)-Isomenthone | >1000 | - | [4][12] | |

| NADPH | 10 | - | [4][12] |

Regulatory Pathways

The biosynthesis of p-menthane monoterpenoids is tightly regulated by both developmental and environmental cues. Light and phytohormones, particularly jasmonates, are key regulators that influence the expression of biosynthetic genes, often mediated by specific transcription factors.

Jasmonate Signaling

Methyl jasmonate (MJ) is a potent elicitor of monoterpenoid biosynthesis in Mentha species.[1][13] The jasmonate signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2. These transcription factors, along with others like AP2/ERF, WRKY, MYB, and bHLH, then upregulate the expression of key biosynthetic genes including geranyl diphosphate synthase (GPPS), limonene synthase (LS), limonene-3-hydroxylase (L3H), and isopiperitenone reductase (IPR).[1][2][13]

Light Signaling

Light is a critical environmental factor that regulates plant secondary metabolism. In the context of monoterpenoid biosynthesis, light signaling is mediated by photoreceptors such as phytochromes and cryptochromes.[8][14] These photoreceptors regulate the activity of key transcription factors, including ELONGATED HYPOCOTYL 5 (HY5) and PHYTOCHROME INTERACTING FACTORS (PIFs). HY5 generally acts as a positive regulator of terpene biosynthesis genes, while PIFs often act as repressors.[15][16] Red light, in particular, has been shown to enhance the expression of genes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of p-menthane monoterpenoid biosynthesis.

Isolation of Glandular Trichomes from Mentha Leaves

Glandular trichomes are the primary sites of monoterpenoid biosynthesis in Mentha species. Their isolation is crucial for studying the localization and activity of biosynthetic enzymes.

Materials:

-

Young, fully expanded Mentha leaves

-

Abrasive glass beads (e.g., 425-600 µm)

-

Isolation buffer (e.g., 25 mM HEPES pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 2.5 mM MnCl₂, 1 mM dithiothreitol)

-

Nylon mesh filters of various pore sizes (e.g., 500 µm, 100 µm, 40 µm)

-

Centrifuge

Procedure:

-

Gently abrade the surface of the leaves with glass beads in a minimal volume of ice-cold isolation buffer to detach the glandular trichomes.

-

Filter the resulting slurry through a series of nylon mesh filters to separate the trichomes from larger leaf debris.

-

Collect the filtrate containing the trichomes and centrifuge at a low speed to pellet the trichomes.

-

Resuspend the pellet in fresh isolation buffer for subsequent analysis.

Extraction and Quantification of p-Menthane Monoterpenoids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the separation, identification, and quantification of volatile monoterpenoids.

Materials:

-

Plant tissue (e.g., leaves, isolated trichomes)

-

Solvent for extraction (e.g., n-hexane, ethyl acetate)

-

Internal standard (e.g., camphor, undecane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in a suitable solvent containing a known concentration of an internal standard.

-

Sample Preparation: Centrifuge the homogenate to pellet cell debris and transfer the supernatant to a clean vial for analysis.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

-

Use a suitable temperature program to separate the different monoterpenoids. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.

-

The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each.

-

-

Quantification: Identify the peaks corresponding to the p-menthane monoterpenoids by comparing their retention times and mass spectra to those of authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

Enzyme Assay for Pulegone Reductase

This protocol describes an in vitro assay to measure the activity of pulegone reductase.

Materials:

-

Enzyme preparation (e.g., purified recombinant enzyme or a crude protein extract from glandular trichomes)

-

Assay buffer (e.g., 50 mM KH₂PO₄, pH 7.5, containing 10% sorbitol and 1 mM DTT)

-

(+)-Pulegone (substrate)

-

NADPH (cofactor)

-

n-hexane

-

GC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the enzyme preparation.

-

Initiate the reaction by adding the substrate, (+)-pulegone.

-

Overlay the reaction mixture with n-hexane to trap the volatile products.

-

Incubate the reaction at a controlled temperature (e.g., 31°C) for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., by freezing).

-

Analyze the n-hexane layer by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.[3][11]

Experimental Workflow for Biosynthetic Pathway Elucidation

The following diagram outlines a general experimental workflow for investigating the biosynthesis of p-menthane monoterpenoids.

This guide provides a foundational understanding of the p-menthane monoterpenoid biosynthetic pathway. The presented data and protocols serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of this pathway and for professionals seeking to leverage these natural products in various applications.

References

- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 12. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enigmatic Role of (+)-trans-Isolimonene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene, a naturally occurring monoterpene found in the essential oils of various plants, represents a fascinating yet underexplored component of the plant metabolome.[1][2][3] As a structural isomer of the well-studied limonene (B3431351), it is presumed to share a similar biosynthetic origin and play a role in plant defense mechanisms. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biosynthesis, known biological activities, and the signaling pathways it may influence, largely inferred from studies on its more prevalent isomer. This document aims to serve as a foundational resource to stimulate further research into the specific functions and potential applications of this intriguing plant metabolite.

Introduction

Plants produce a vast and diverse array of secondary metabolites that are crucial for their interaction with the environment. Among these, monoterpenes are a significant class of C10 isoprenoids known for their roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. This compound is a p-menthane (B155814) monoterpenoid, a structural isomer of limonene, that has been identified as a constituent of essential oils.[1][2] While research has extensively focused on limonene, the specific biological functions and mechanisms of action of this compound remain largely uncharacterized. This guide synthesizes the available information on this compound and provides a framework for future investigation.

Biosynthesis of this compound

The biosynthesis of monoterpenes in plants primarily occurs through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. This pathway synthesizes the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

While a specific "isolimonene synthase" has not been definitively characterized, the biosynthesis of this compound is believed to follow the general mechanism of monoterpene cyclization from geranyl pyrophosphate (GPP), the same precursor used for limonene synthesis.[4][5][6] The formation of different monoterpene isomers is determined by the specific folding of the GPP substrate within the active site of the terpene synthase enzyme, which dictates the series of carbocation intermediates and final cyclization and deprotonation steps.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its extraction, identification, and in vitro/in vivo studies.

| Property | Value | Reference(s) |

| CAS Number | 5113-87-1 | [7] |

| Molecular Formula | C₁₀H₁₆ | [7] |

| Molecular Weight | 136.23 g/mol | [7] |

| Boiling Point | 165-166 °C | [1][8] |

| Density | 0.83 g/mL at 20 °C | [1][8] |

| Refractive Index (n20/D) | 1.47 | [1] |

| Optical Activity ([α]20/D) | +212±5°, c = 10% in ethanol |

Table 1: Physicochemical properties of this compound.

Biological Activities and Role as a Plant Metabolite

The role of this compound as a plant metabolite is primarily inferred from the well-documented functions of other monoterpenes, particularly its isomer, limonene. These compounds are key components of the plant's chemical defense arsenal.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties.[2][3] While specific quantitative data for this compound is scarce, studies on limonene have demonstrated its efficacy against a range of plant and human pathogens. The proposed mechanism of action involves the disruption of microbial cell membranes due to the lipophilic nature of the monoterpene.

Anti-inflammatory and Antioxidant Activities (Inferred from Limonene)

Extensive research on limonene has demonstrated significant anti-inflammatory and antioxidant activities.[9][10][11][12] It is plausible that this compound may exhibit similar properties.

-

Anti-inflammatory Effects: Limonene has been shown to reduce the expression of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] It also modulates the production of inflammatory cytokines like TNF-α and IL-1β.[12]

-

Antioxidant Effects: Limonene has been reported to enhance the activity of antioxidant enzymes like catalase and peroxidase, thereby reducing oxidative stress.[11]

Due to the lack of specific studies on this compound, the quantitative data on anti-inflammatory and antioxidant activities are based on its isomer, limonene (Table 2).

| Biological Activity | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | Murine Macrophages (LPS-induced) | Inhibition of Nitric Oxide (NO) production | [10] |

| IC₅₀ values for various limonene-derived monoterpenes ranged from potent to weak | [10] | ||

| Jejunal Injury in Mice (LPS-induced) | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, COX-2) | [12] | |

| Antioxidant | Normal Murine Lymphocytes | Increased activity of catalase and peroxidase | [11] |

| Protection against H₂O₂-induced oxidative stress | [11] |

Table 2: Summary of anti-inflammatory and antioxidant activities of limonene, the structural isomer of this compound.

Cytotoxic Activity (Inferred from Limonene Derivatives)

While there is no direct evidence for the cytotoxic activity of this compound, various monoterpenes and their derivatives have been investigated for their potential as anticancer agents. For instance, certain carvone (B1668592) derivatives, which are oxygenated monoterpenes derived from limonene, have shown cytotoxic effects against cancer cell lines.

Signaling Pathways (Inferred from Limonene)

The molecular mechanisms underlying the biological activities of monoterpenes often involve the modulation of key cellular signaling pathways. Studies on limonene have identified its interaction with several important pathways involved in inflammation and cellular stress responses. It is hypothesized that this compound may act on similar pathways.

NF-κB and AP-1 Signaling

Limonene has been shown to suppress the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[12] These factors are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Nrf2 Signaling

Limonene has also been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are crucial for advancing our understanding of this metabolite. The following are generalized protocols based on standard methods for monoterpene analysis.

Extraction of this compound from Plant Material

Objective: To extract volatile and semi-volatile compounds, including this compound, from plant tissues.

Methodology: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, flowers).

-

Homogenize a known weight of the plant material (e.g., 1 g) in a suitable solvent (e.g., 5 mL of hexane (B92381) or dichloromethane) containing an internal standard (e.g., n-nonane at a known concentration).

-

-

Extraction:

-

Agitate the mixture for a specified time (e.g., 1 hour) at room temperature.

-

Centrifuge the mixture to pellet the plant debris.

-

Carefully transfer the supernatant (solvent extract) to a clean vial.

-

-

Concentration (Optional):

-

If the concentration of the target analyte is low, the extract can be concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-500.

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Future Directions and Conclusion

This compound remains a relatively enigmatic player in the complex world of plant secondary metabolism. While its structural similarity to limonene provides a valuable starting point for hypothesizing its biological roles, dedicated research is imperative to elucidate its specific functions. Future research should focus on:

-

Isolation and characterization of a specific this compound synthase. This would confirm its biosynthetic pathway and allow for in vitro studies of its enzymatic mechanism.

-

Comprehensive biological activity screening. In vitro and in vivo studies are needed to determine the specific antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of this compound.

-

Investigation of its role in plant defense. Studies using plants with altered levels of this compound could reveal its importance in protecting against specific pests and pathogens.

-

Elucidation of its molecular targets and signaling pathways. Identifying the specific proteins and signaling cascades that this compound interacts with will be crucial for understanding its mechanism of action.

References

- 1. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]

- 2. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Anti-Inflammatory Activity of Limonene in the Prevention and Control of Injuries in the Respiratory System: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isolimonene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolimonene (B49398), a lesser-known isomer of the widely studied limonene (B3431351), presents a compelling case for further investigation in the fields of organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of isolimonene isomers. It details the synthetic pathways, experimental protocols for isolation and characterization, and explores the potential biological significance of these compounds, with a focus on their interactions with key signaling pathways. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of isolimonene and its stereoisomers.

Introduction

Isolimonene, systematically named p-mentha-2,8-diene, is a monoterpene that shares the same molecular formula (C₁₀H₁₆) as its more prevalent isomer, limonene. While limonene has been the subject of extensive research due to its abundance in citrus fruits and its diverse biological activities, isolimonene has remained relatively understudied. However, emerging research and historical chemical literature suggest that isolimonene and its isomers possess unique properties that warrant closer examination. This guide delves into the historical context of its discovery, the structural elucidation of its isomers, and the methodologies for their synthesis and characterization.

Discovery and History

The history of isolimonene is intertwined with the broader exploration of terpene chemistry in the late 19th and early 20th centuries. While the exact first isolation of isolimonene from a natural source is not as well-documented as that of limonene, its synthesis and characterization were pivotal in understanding the complex rearrangements and relationships within the terpene family.

A significant breakthrough in the availability of isolimonene came from the work of Albert B. Booth in the mid-20th century. US patents granted to Booth describe a process for the isomerization of 3-carene (B45970), a constituent of turpentine, into 4-carene, which is then thermally converted to d-trans-isolimonene[1][2]. This process provided a practical route to obtaining this specific isomer, opening the door for further investigation of its properties and potential applications.

Historical chemical literature also points to early synthetic work. Notably, the first synthesis of trans-isolimonene is attributed to the Russian chemist Lev Aleksandrovich Chugaev (also spelled Tshugaev) in 1903[3]. This early work laid the groundwork for understanding the stereochemistry and reactivity of this p-menthadiene isomer.

Isomers of Isolimonene

Isolimonene exists as several stereoisomers due to the presence of two chiral centers and a double bond within the cyclohexene (B86901) ring. The primary isomers are the cis and trans diastereomers, each of which can exist as a pair of enantiomers.

-

trans-Isolimonene: The isopropenyl group and the methyl group are on opposite sides of the cyclohexene ring. This exists as (+)-trans-isolimonene and (-)-trans-isolimonene.

-

cis-Isolimonene: The isopropenyl group and the methyl group are on the same side of the cyclohexene ring. This exists as (+)-cis-isolimonene and (-)-cis-isolimonene.

The specific stereochemistry of the isomers is crucial as it dictates their physical, chemical, and biological properties.

Physicochemical and Spectroscopic Data

Detailed characterization of each isomer is essential for its identification and for understanding its behavior. The following tables summarize the available quantitative data for isolimonene isomers.

Table 1: Physicochemical Properties of Isolimonene Isomers

| Property | This compound | Other Isomers |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol | 136.23 g/mol |

| CAS Number | 5113-87-1 | Not readily available |

| Boiling Point | 165-167.3 °C at 760 mmHg[3][4] | Data not readily available |

| Density | 0.824 - 0.83 g/mL at 20 °C[3][4] | Data not readily available |

| Refractive Index | n20/D 1.47 (lit.)[3][4] | Data not readily available |

Table 2: Spectroscopic Data for Isolimonene Isomers

| Technique | Isomer | Key Data Points |

| ¹H NMR | trans-Isolimonene (Predicted) | Data not experimentally verified in available literature. |

| cis-Isolimonene (Predicted) | Data not experimentally verified in available literature. | |

| ¹³C NMR | trans-Isolimonene (Predicted) | Data not experimentally verified in available literature. |

| cis-Isolimonene (Predicted) | Data not experimentally verified in available literature. | |

| Mass Spectrometry (EI) | (1R)-(+)-trans-Isolimonene | Molecular Ion (M⁺): m/z 136. Key fragments and their relative intensities would be expected, but a verified spectrum is not readily available. |

| Infrared (IR) Spectroscopy | Not specified | Characteristic peaks for C-H stretching and bending, and C=C stretching are expected. |

Note: Experimental spectroscopic data for purified isolimonene isomers is not widely available in the public domain. The data presented for NMR are based on predictions from chemical databases and require experimental verification.

Experimental Protocols

The synthesis and isolation of specific isolimonene isomers require carefully controlled conditions. The following sections outline general methodologies derived from the literature.

Synthesis of trans-Isolimonene from 3-Carene

This synthesis involves a two-step process as described in the patents by A.B. Booth[1][2].

Step 1: Isomerization of 3-Carene to 4-Carene

-

Principle: 3-Carene is isomerized to a near-equilibrium mixture with 4-carene using a strong base catalyst.

-

Reagents:

-

d-3-Carene

-

Sodium metal

-

o-Chlorotoluene (as a promoter for the sodium catalyst)

-

Xylene (solvent)

-

-

Procedure:

-

A mixture of 3-carene, sodium metal, and o-chlorotoluene in xylene is refluxed.

-

The reaction is monitored by gas chromatography until the desired ratio of 3-carene to 4-carene is achieved (typically approaching a 60:40 equilibrium).

-

The catalyst is then removed.

-

Step 2: Thermal Conversion of 4-Carene to d-trans-Isolimonene

-

Principle: The mixture containing 4-carene is heated, causing a thermal rearrangement to d-trans-isolimonene.

-

Procedure:

-

The 3-carene/4-carene mixture is heated to a temperature that promotes the isomerization of 4-carene to isolimonene.

-

The resulting mixture, containing unreacted 3-carene and the product d-trans-isolimonene, is then subjected to fractional distillation to separate the components based on their boiling points.

-

References

- 1. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]

- 2. US3407242A - Isomerization of 3-carene to 4-carene and further conversion of the 4-carene - Google Patents [patents.google.com]

- 3. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]

- 4. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (+)-trans-Isolimonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Isolimonene, a naturally occurring monoterpene, is a chiral molecule with potential applications in fragrance, agriculture, and as a chiral building block in pharmaceutical synthesis. This document outlines a proposed enantioselective synthesis of this compound starting from the readily available achiral precursor, 4-isopropyl-3-methyl-2-cyclohexen-1-one. The key strategic step involves an asymmetric transfer hydrogenation of the enone to establish the desired stereochemistry at both chiral centers simultaneously. This protocol provides a detailed methodology for researchers interested in the asymmetric synthesis of terpenes and related chiral molecules.

Introduction

The enantioselective synthesis of complex chiral molecules from simple achiral precursors is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. This compound, also known as (+)-p-mentha-2,8-diene, possesses two stereocenters, making its stereocontrolled synthesis a notable challenge. Traditional methods for obtaining enantiopure terpenes often rely on isolation from natural sources or chiral pool synthesis, which can be limited by availability and synthetic flexibility.

This application note details a robust and efficient catalytic asymmetric approach to this compound. The proposed synthetic route leverages a well-established asymmetric transfer hydrogenation reaction, which is known for its high enantioselectivity and operational simplicity. This method offers a practical alternative for the scalable production of enantiopure this compound for various research and development applications.

Proposed Synthetic Pathway

The overall synthetic strategy involves three main steps starting from 4-isopropyl-3-methyl-2-cyclohexen-1-one:

-

Asymmetric Transfer Hydrogenation: The prochiral enone is subjected to an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to stereoselectively form the corresponding chiral allylic alcohol.

-